

Publish Comparison Guide: ^{13}C NMR of Citronellyl Chloride

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Compound of Interest

Compound Name: 8-Chloro-2,6-dimethyl-2-octene

CAS No.: 62812-91-3

Cat. No.: B8790841

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Executive Summary

Citronellyl Chloride (3,7-dimethyl-6-octenyl chloride) is the chlorinated derivative of citronellol. [1] In drug development and fragrance chemistry, it serves as a "masked" alkylating agent. Its NMR signature is defined by the upfield shift of the C1 carbon (relative to the alcohol) and the retention of the C6=C7 olefinic signals without migration—a common quality control failure point.

This guide provides authoritative chemical shift data, a comparative analysis against common impurities, and a validated synthesis protocol.

Structural Analysis & Numbering

To ensure accurate assignment, we utilize the standard terpenoid numbering system:

- C1: Functionalized head (attached to Cl).
- C3: Chiral center (carries the methyl group).

- C6=C7: Trisubstituted double bond (tail).

Comparative ^{13}C NMR Data (Experimental)

The following table synthesizes experimental field data (CDCl_3 , 75/100 MHz). The critical differentiator is the C1 shift, which moves from ~ 61 ppm in the alcohol to ~ 45 ppm in the chloride.

Table 1: Chemical Shift Comparison (ppm)

Carbon Position	Citronellyl Chloride (Target)	Citronellol (Precursor)	Geranyl Chloride (Alternative/Impurity)	Diagnostic Note
C1 (-CH ₂ -X)	45.2	61.2	41.0	Primary ID Peak. Cl shields C1 relative to OH. Allylic Cl (Geranyl) is further shielded.
C2 (-CH ₂ -)	39.8	39.2	119.5 (Olefinic)	Saturated in Citronellyl; Olefinic in Geranyl.
C3 (-CH-)	30.1	29.2	139.5 (Quaternary)	Chiral center in Citronellyl; lost in Geranyl.
C4 (-CH ₂ -)	36.8	37.2	39.6	Long-range coupling often visible.
C5 (-CH ₂ -)	25.4	25.5	26.3	-
C6 (-CH=)	124.6	124.7	123.8	Purity Check: Shift indicates double bond position stability.
C7 (=C<)	131.3	131.3	131.9	Quaternary olefinic carbon.
C8 (Me trans)	25.7	25.7	25.7	Terminal methyl.
C9 (Me cis)	17.7	17.6	17.7	Terminal methyl.
C10 (Me on C3)	19.2	19.6	16.3 (on C3=)	Methyl shift changes drastically if

C2=C3 double
bond forms.

“

Technical Insight: The C1 signal of Citronellyl Chloride appears as a triplet in DEPT-135 experiments. If you observe a signal at ~70 ppm, your reaction likely underwent SN1 rearrangement to the tertiary chloride (3-chloro-3,7-dimethyl-1,6-octadiene).

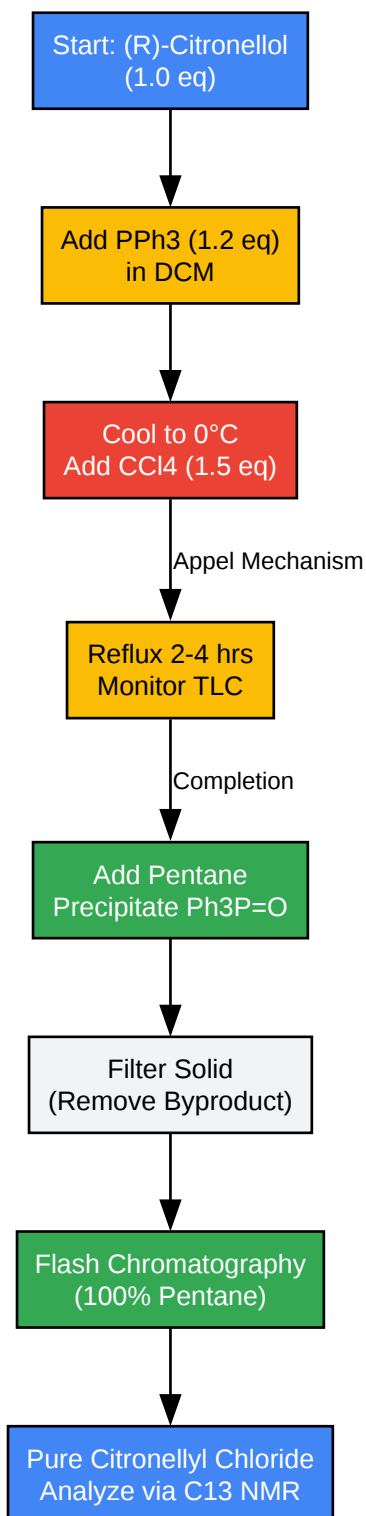
Experimental Protocol: Synthesis & Validation

Objective: Conversion of Citronellol to Citronellyl Chloride with retention of stereochemistry and olefin position. Method: Appel Reaction (PPh₃ / CCl₄). This method is preferred over SOCl₂ to prevent acid-catalyzed isomerization of the C₆=C₇ double bond.

Step-by-Step Workflow

- Preparation: In a flame-dried round-bottom flask under N₂, dissolve (R)-Citronellol (1.0 eq) in anhydrous CH₂Cl₂ (DCM).
- Reagent Addition: Add Triphenylphosphine (PPh₃) (1.2 eq). Stir until dissolved.
- Chlorination: Cool to 0°C. Add CCl₄ (or CBrCl₃ for faster kinetics) (1.5 eq) dropwise.
 - Note: The reaction is exothermic. Maintain T < 5°C to protect the chiral center.
- Reflux: Warm to room temperature and reflux gently for 2–4 hours. Monitor by TLC (Hexane/EtOAc 9:1). Product R_f ~0.8 (Alcohol R_f ~0.3).
- Workup: Cool mixture. Add n-Pentane to precipitate Triphenylphosphine oxide (Ph₃P=O). Filter the white solid.
- Purification: Concentrate the filtrate. Purify via flash column chromatography (100% Pentane or Hexane) to remove residual phosphorous byproducts.

Visualized Workflow (Graphviz)

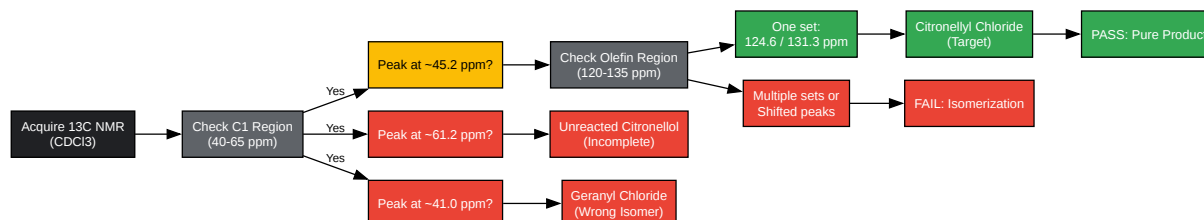


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Figure 1: Step-by-step synthesis workflow using the Appel reaction to minimize isomerization.

NMR Decision Tree for Purity Assessment

Use this logic flow to interpret your ^{13}C NMR spectrum and identify common failures (unreacted starting material or rearrangement).



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Figure 2: Diagnostic decision tree for assigning ^{13}C NMR signals.

References

- Appel Reaction Mechanism & Protocol: Appel, R. (1975). "Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P-N Linkage." *Angewandte Chemie International Edition*, 14(12), 801-811.
- Citronellol NMR Standards: PubChem Compound Summary for CID 8842, Citronellol. National Center for Biotechnology Information.
- General ^{13}C Shift Tables: "13C NMR Chemical Shifts." University of Wisconsin-Madison, Department of Chemistry.
- Geranyl Chloride Comparison: "Geranyl Chloride Spectral Data." National Institute of Standards and Technology (NIST) WebBook.

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Sources

- [1. CompTox Chemicals Dashboard \[comptox.epa.gov\]](https://comptox.epa.gov)
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